7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Description
Significance of Tetrahydroquinoline Scaffolds in Synthetic Organic Chemistry
The tetrahydroquinoline (THQ) ring system is a foundational structural motif found in a multitude of biologically active natural products and pharmacologically important therapeutic agents. researchgate.net In the realm of medicinal chemistry, THQs are considered a "privileged scaffold" because this core structure is capable of interacting with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netresearchgate.net
Derivatives of tetrahydroquinoline have been shown to exhibit a broad spectrum of biological effects, including anti-cancer, anti-HIV, antibacterial, and antifungal properties. researchgate.netgfcollege.in Their widespread application in drug discovery and development has spurred significant academic interest in creating efficient and innovative synthetic methods to construct the THQ skeleton. researchgate.netrsc.org The development of asymmetric catalytic cascade reactions, for example, has been a powerful strategy for building structurally complex and chiral multi-substituted tetrahydroquinoline derivatives. rsc.org The hydrogenation of quinolines is another key area of research, providing an important route to N-containing saturated heterocyclic compounds that have widespread applications in pharmaceuticals, agrochemicals, and advanced chemicals. researchgate.net
Academic Rationale for Fluorine Incorporation in Heterocyclic Systems
The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems, is a widely used strategy in modern medicinal chemistry to enhance the parent compound's properties. researchgate.netnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological profile. researchgate.nettandfonline.com
Academic research has demonstrated that selective fluorination can lead to several desirable enhancements:
Bioavailability and Permeability : As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can modulate the pKa of nearby functional groups, which may improve bioavailability by allowing for better membrane permeation. nih.govtandfonline.com
Lipophilicity : The incorporation of fluorine generally increases the lipophilicity of a molecule, which can affect how it is absorbed, distributed, metabolized, and excreted (ADME properties). researchgate.netnih.gov
These effects are summarized in the table below.
| Property Modified by Fluorination | Academic Rationale |
| Metabolic Stability | The high energy of the C-F bond makes it resistant to enzymatic cleavage, potentially prolonging the drug's action. tandfonline.comresearchgate.net |
| Binding Affinity | Fluorine can engage in favorable interactions with protein targets and alter electronic properties to enhance binding. tandfonline.com |
| Bioavailability | Fluorine can lower the pKa of nearby basic groups, reducing ionization at physiological pH and improving membrane passage. nih.govtandfonline.com |
| Lipophilicity | Increased lipophilicity due to fluorine can enhance a molecule's ability to cross biological membranes. researchgate.netnih.gov |
Overview of Current Research Trends Pertaining to 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Direct research focusing exclusively on this compound highlights its role within the broader context of synthesizing and utilizing functionalized tetrahydroquinolines. A significant area of current research involves the catalytic hydrogenation of substituted quinolines to produce their saturated tetrahydroquinoline counterparts.
One study detailed the catalytic hydrogenation of various halogen-containing quinolines. rsc.org In this research, 7-fluoro-2-methylquinoline (B75012) was used as a substrate to synthesize this compound. This transformation is a key research trend as it provides a direct pathway to this and other substituted THQs, which are valuable building blocks for more complex molecules. The development of selective catalysts for the hydrogenation of such halogen-containing aromatic compounds is an active field of study. rsc.org
While extensive studies on the specific biological activities of this compound are not widely detailed in the provided literature, its structural motifs are present in compounds investigated for various therapeutic purposes. For instance, research on 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has shown them to possess interesting activity against Trypanosoma cruzi and moderate activity against Plasmodium falciparum, the parasites responsible for Chagas disease and malaria, respectively. researchgate.net This suggests a research trend where the core 2-methyl-tetrahydroquinoline scaffold, of which this compound is a fluorinated analogue, serves as a precursor for developing potential antiparasitic agents. researchgate.net
The synthesis and study of such fluorinated tetrahydroquinolines are driven by the ongoing effort in medicinal chemistry to create novel analogues of biologically active compounds with improved properties.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXZIXVOVPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 7 Fluoro 2 Methyl 1,2,3,4 Tetrahydroquinoline Scaffolds
Derivatization Strategies on the Nitrogen Heteroatom
The secondary amine within the tetrahydroquinoline ring is a key site for derivatization. N-acylation, including formylation and acetylation, not only introduces new functional groups but also serves to protect the nitrogen and modulate the electronic properties of the entire molecule.
N-Formylation
N-formylation is a common transformation for secondary amines, including the 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline scaffold. This reaction introduces a formyl group (-CHO) onto the nitrogen atom. A variety of reagents and catalytic systems can achieve this transformation, often under mild conditions. Formic acid is a widely used and straightforward formylating agent. The reaction can be performed solvent-free or with the aid of catalysts to improve efficiency. For instance, metal catalysts and acid catalysts have been shown to effectively promote the N-formylation of various amines. Another common C1 source for this purpose is paraformaldehyde.
Table 1: Representative Conditions for N-Formylation of Secondary Amines
| Catalyst/Reagent | Co-reagent/Solvent | Temperature | Notes |
|---|---|---|---|
| Formic Acid | Melaminetrisulfonic acid (MTSA) | 60 °C | Solvent-free conditions, high yields. |
| Formic Acid | Indium | 70 °C | Solvent-free conditions. |
| Paraformaldehyde | [Cp*IrI₂]₂ | Water (reflux) | Effective for primary and secondary amines. |
N-Acetylation
Similar to formylation, N-acetylation introduces an acetyl group (-COCH₃) onto the nitrogen atom, a reaction readily achievable for the this compound molecule. This transformation is typically accomplished using acetylating agents such as acetyl chloride or acetic anhydride. The reaction is generally performed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl or acetic acid). The acylation of 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride demonstrates a successful application of this type of reaction on the parent scaffold, typically resulting in high yields.
Table 2: General Conditions for N-Acetylation of Secondary Amines
| Acetylating Agent | Base/Solvent | Temperature | Notes |
|---|---|---|---|
| Acetyl Chloride | Triethylamine / Dichloromethane | 0 °C to Room Temp. | A standard and high-yielding method. |
| Acetic Anhydride | Pyridine | Room Temp. | Effective, with pyridine acting as both base and solvent. |
Influence of N-Protecting Groups on Regioselectivity
The nature of the substituent on the nitrogen atom significantly influences the regioselectivity of subsequent electrophilic substitution reactions on the aromatic ring. When the nitrogen is unprotected, reactions carried out in acidic conditions lead to the formation of an N-protonated species. This ammonium (B1175870) cation is strongly deactivating and meta-directing.
In contrast, converting the secondary amine to an amide via acylation (e.g., N-acetylation or N-trifluoroacetylation) changes its electronic influence. The N-acyl group is still deactivating compared to an amino group but acts as an ortho-, para-director due to the lone pair on the nitrogen participating in resonance with the aromatic ring. This change is crucial for controlling the position of incoming electrophiles. Studies on the nitration of tetrahydroquinoline have shown that the use of an N-protecting group is essential for achieving predictable regioselectivity. The choice of the protecting group can also have a significant effect on the regioselectivity of other transformations, such as deoxyfluorination reactions in related fluoro-tetrahydroquinoline systems.
Functional Group Interconversions on the Aromatic Ring
The benzene (B151609) portion of the this compound scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the N-acyl group, the fluorine atom, and the fused aliphatic ring.
Regioselective Nitration Studies of Tetrahydroquinolines
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a key transformation for further functionalization. The regioselectivity of nitration on the tetrahydroquinoline skeleton is highly dependent on the presence and nature of an N-protecting group. For an N-acylated this compound, the directing effects are as follows:
N-Acyl Group: A moderately deactivating, ortho-, para-director, activating the C-5 and C-7 positions.
Fluorine Atom (at C-7): A deactivating, ortho-, para-director. It deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C-6 and C-8 positions.
Fused Ring Alkyl Group: A weak activating, ortho-, para-director.
In the case of this compound, the C-7 position is already substituted. The powerful ortho-, para-directing N-acyl group strongly favors substitution at C-5. The fluorine at C-7 directs towards C-6 and C-8. The combined effects suggest that nitration will likely occur at the C-5 or C-8 positions, which are ortho or para to the directing groups. A comprehensive study on the nitration of N-protected tetrahydroquinoline has demonstrated that specific conditions can lead to high regioselectivity, primarily yielding the 6-nitro isomer in the absence of other substituents. For the 7-fluoro analog, the outcome would be a balance of these electronic influences.
Table 3: Nitration Conditions for N-Protected Tetrahydroquinolines
| Substrate | Nitrating Agent | Conditions | Major Product |
|---|---|---|---|
| N-Trifluoroacetyl-THQ | HNO₃ / Ac₂O | -40 °C, 10 min | 7-Nitro-N-trifluoroacetyl-THQ |
| N-Trifluoroacetyl-THQ | HNO₃ / H₂SO₄ | -15 °C, 30 min | 6-Nitro-N-trifluoroacetyl-THQ |
| N-Acetyl-THQ | HNO₃ / H₂SO₄ | 0 °C, 10 min | 6-Nitro-N-acetyl-THQ |
Data adapted from a study on the nitration of the parent tetrahydroquinoline system.
Electrophilic Bromination
Electrophilic bromination is another important functional group interconversion for the aromatic ring. Reagents such as N-bromosuccinimide (NBS), often with a silica (B1680970) gel catalyst, are effective for the bromination of activated aromatic rings. The directing effects for bromination on N-acylated this compound are the same as for nitration. The N-acyl group directs ortho and para (to C-5), while the C-7 fluorine directs to C-6 and C-8. Therefore, electrophilic attack by bromine is anticipated to occur preferentially at the C-5 or C-8 positions. The use of specific reaction conditions can favor one isomer over another, providing a pathway to regioselectively brominated derivatives.
Table 4: General Conditions for Electrophilic Bromination
| Brominating Agent | Catalyst/Solvent | Temperature | Notes |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Silica gel / CCl₄ | Room Temp. | Effective for activated aromatic systems. |
| Bromine (Br₂) | Acetic Acid | Varies | A classic method for aromatic bromination. |
Reactions Involving the Saturated Ring System
The saturated ring of the this compound system, comprising positions 1 through 4, exhibits reactivity characteristic of a cyclic secondary amine and a substituted alkane. Key transformations include alkylation and, theoretically, rearrangement processes.
Alkylation of the tetrahydroquinoline ring can occur at the nitrogen atom (N-1) or, less commonly, at one of the carbon atoms. The nitrogen at the 1-position is the most nucleophilic site and readily undergoes alkylation.
A notable method for the N-alkylation of the tetrahydroquinoline core involves a one-pot tandem reaction. This process begins with the reduction of a quinoline (B57606) precursor to a tetrahydroquinoline, which is then immediately subjected to reductive alkylation with an aldehyde. acs.org This efficient strategy is catalyzed by boronic acid and uses a Hantzsch ester as the reducing agent under mild conditions. acs.org The boronic acid catalyst is proposed to act as both a Lewis acid and a hydrogen-bond donor, facilitating both the reduction and the subsequent reductive amination step. acs.org
This methodology allows for the introduction of a wide variety of alkyl groups at the N-1 position, depending on the aldehyde used in the reaction. The process is compatible with various functional groups and has been used to synthesize complex N-alkylated tetrahydroquinolines. acs.org For instance, aldehydes derived from complex natural products like cholesterol and (±)-α-tocopherol (Vitamin E) have been successfully coupled to the tetrahydroquinoline nitrogen, demonstrating the broad applicability of the method. acs.org
| Entry | Aldehyde/Ketone | Resulting N-Substituent | Yield (%) |
| 1 | Benzaldehyde | Benzyl | 92 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl | 94 |
| 3 | 2-Naphthaldehyde | (Naphthalen-2-yl)methyl | 91 |
| 4 | Cinnamaldehyde | (E)-3-Phenylallyl | 93 |
| 5 | Cyclohexanecarbaldehyde | Cyclohexylmethyl | 88 |
| 6 | Cyclohexanone | Cyclohexyl | 72 |
| 7 | Aldehyde from (±)-α-tocopherol | Tocopherol-derived alkyl group | 88 |
This table presents selected examples of N-alkylation of a quinoline precursor to form N-substituted tetrahydroquinolines via a one-pot reductive alkylation. The yields are based on studies of related quinoline systems and are representative of the reaction's efficiency. acs.org
Skeletal rearrangements, including ring-expansion processes, are fundamental reactions in organic chemistry that typically occur to relieve ring strain or to form a more stable carbocation intermediate. However, such transformations are not characteristic or widely reported for the 1,2,3,4-tetrahydroquinoline scaffold.
The six-membered saturated ring of tetrahydroquinoline is relatively stable and lacks significant ring strain compared to smaller cyclic systems like cyclobutane (B1203170) or cyclopropane. Consequently, there is no strong thermodynamic driving force for the ring to expand to a seven-membered ring under normal conditions. Such reactions typically require the generation of a high-energy intermediate, such as a carbocation adjacent to the ring, which is not a common transformation pathway for this heterocycle. While rearrangements of substituents on the ring are possible, wholesale skeletal rearrangement of the tetrahydroquinoline core itself is an uncommon process.
Utility as Synthetic Intermediates and Chiral Building Blocks
The this compound scaffold, particularly when functionalized, serves as a versatile intermediate for the construction of more elaborate molecular architectures. The inherent chirality of the 2-methyl substituted ring also makes it a valuable chiral building block for asymmetric synthesis.
Functionalized tetrahydroquinolines are excellent precursors for synthesizing fused and linear heterocyclic systems. For example, tetrahydroquinoline-6-carbaldehyde derivatives can be used to build complex structures like coumarins and fused pyrimidines. nih.gov
In one synthetic approach, a 7-hydroxy-substituted tetrahydroquinoline-6-carbaldehyde undergoes condensation with various methylene-active compounds to yield coumarin (B35378) derivatives containing the dihydroquinoline moiety. nih.gov The Pechmann reaction, a classic method for coumarin synthesis, can be adapted for this purpose. nih.gov
| Entry | Methylene-Active Compound | Resulting Heterocycle | Yield (%) |
| 1 | Ethyl cyanoacetate | 3-Cyano-coumarin derivative | - |
| 2 | Dimethyl-3-oxopentanedioate | 3-(Methoxycarbonyl)-coumarin derivative | - |
| 3 | Diethyl malonate | 3-(Ethoxycarbonyl)-coumarin derivative | - |
| 4 | Malononitrile | Pentacyclic coumarin derivative | - |
This table illustrates the use of a functionalized tetrahydroquinoline to synthesize various substituted coumarins. nih.gov The reaction involves condensation with different methylene-active compounds.
Furthermore, tetrahydroquinoline-6-carbaldehydes can be reacted with 7-methylazolopyrimidines to create complex fused systems. This reaction leads to the formation of triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids, demonstrating the utility of the tetrahydroquinoline scaffold in building elaborate, multi-ring structures with potential biological activity. nih.gov
Computational and Theoretical Investigations
Mechanistic Elucidation of Reactions
The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process reveals transient species like transition states and intermediates, providing a molecular-level picture of the transformation.
Quantum Chemical Calculations for Reaction Pathway Determination
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most plausible pathways for a chemical reaction. For a molecule like 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key reaction is its formation via the hydrogenation of the corresponding quinoline (B57606) precursor.
Computational studies on the hydrogenation of quinolines reveal complex, multi-step mechanisms. For instance, the transfer hydrogenation of quinolines catalyzed by cobalt-amido complexes has been shown through DFT calculations to proceed via a stepwise H⁺-e⁻/H• mechanism. nih.gov The calculations trace the pathway from the initial activation of the hydrogen donor (e.g., ammonia (B1221849) borane) to the sequential transfer of hydrogen to the quinoline nitrogen and C2 carbon. nih.gov Similarly, DFT has been used to compare different hydrogenation mechanisms on catalyst surfaces, such as direct hydrogenation versus water-promoted pathways, revealing how the catalyst environment dictates the reaction course. researchgate.net
For this compound, DFT calculations would be employed to model potential reaction pathways for its synthesis or subsequent reactions, such as electrophilic aromatic substitution. These calculations would identify the key intermediates and determine the feasibility of each proposed mechanistic step. A notable practical example is the use of DFT calculations to understand the enantioselectivity in the asymmetric hydrogenation of 2-substituted quinolines to produce chiral tetrahydroquinolines, including the closely related 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263), a key intermediate for the antibacterial agent (S)-flumequine. acs.org
Transition State Analysis and Reaction Energetics
A critical aspect of mechanistic elucidation is the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
Computational chemists use various algorithms to locate the precise geometry of a transition state on the potential energy surface. Once located, frequency calculations are performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
In the context of quinoline hydrogenation, DFT calculations determine the energies of all intermediates and transition states. nih.gov For example, in a cobalt-catalyzed system, the energy barriers for proton transfer from the ligand to the quinoline nitrogen and the subsequent hydrogen atom transfer from the metal to the carbon are calculated to assess the kinetic feasibility of the proposed cycle. nih.gov
The table below illustrates a hypothetical energy profile for a two-step reaction, showing how computational data is typically presented.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State for Step 1 | +15.2 |
| Intermediate | Product of Step 1 | -5.4 |
| TS2 | Transition State for Step 2 | +10.8 |
| Products | Final Products | -12.6 |
This table is illustrative and does not represent experimental data for this compound.
Intrinsic Reaction Coordinate (IRC) Calculations
Following the successful location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products on the potential energy surface. mdpi.com This procedure is crucial for confirming that a calculated transition state indeed connects the intended chemical species, thereby validating the proposed reaction step. mdpi.com
Investigation of Intermediate Aggregation States
In solution and in the solid state, molecules can self-assemble into aggregates or dimers through non-covalent interactions. These interactions can influence reaction rates and selectivity. Computational methods are well-suited to study these phenomena. For quinoline-based systems, π-π stacking interactions are a common form of aggregation. rsc.orgresearchgate.net DFT calculations can be used to determine the geometry and binding energy of such dimers. A Cambridge Structural Database search revealed that π-π stacking interactions are prevalent in metal complexes of quinoline-based ligands, occurring in 69% of cases and typically leading to the formation of discrete dimeric species. rsc.org
Computational analysis of potential aggregates of this compound would involve modeling the different possible orientations of two or more molecules and calculating the interaction energies. These calculations would reveal the most stable aggregation motifs and quantify the strength of the non-covalent forces, such as π-π stacking and hydrogen bonding, holding them together. Mechanistic studies on the deprotonation and functionalization of tetrahydroquinolines have revealed that the aggregation state of intermediate anions is critical for understanding reaction outcomes. nih.gov
Structure-Reactivity and Structure-Selectivity Relationship Studies
Computational chemistry is also a powerful tool for understanding how the structure of a molecule influences its chemical reactivity and the selectivity of its reactions. By systematically modifying the structure in silico (e.g., by changing a substituent) and calculating various electronic properties, a clear relationship between structure and reactivity can be established.
Electronic Effects of Fluorine Substitution on Reactivity
In the case of this compound, the fluorine atom is attached to the benzene (B151609) ring. Computational studies on fluorinated anilines and other aromatic systems can provide insight into its effects. nih.gov DFT calculations are used to quantify these effects by computing properties such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO/LUMO) energies, and partial atomic charges. rsc.orgnih.gov
Inductive Effect (-I): The strong inductive withdrawal of electron density by fluorine generally deactivates the aromatic ring towards electrophilic substitution. This would make the benzene portion of the tetrahydroquinoline ring less nucleophilic compared to the non-fluorinated parent compound.
Resonance Effect (+R): The resonance donation from fluorine's lone pairs directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In this compound, this would activate the 6- and 8-positions towards electrophilic attack.
The table below provides a conceptual comparison of calculated electronic properties for a parent tetrahydroquinoline and its 7-fluoro derivative, based on established trends.
| Property | Tetrahydroquinoline (Parent) | 7-Fluoro-tetrahydroquinoline (Hypothetical) | Effect of Fluorine |
|---|---|---|---|
| HOMO Energy | -5.8 eV | -6.1 eV | Lowered (Stabilized) |
| LUMO Energy | -0.5 eV | -0.7 eV | Lowered (Stabilized) |
| HOMO-LUMO Gap | 5.3 eV | 5.4 eV | Slightly Increased |
| Calculated Dipole Moment | 1.5 D | 2.5 D | Increased |
| Charge on C6 | -0.15 e | -0.12 e | Less Negative |
| Charge on C8 | -0.16 e | -0.13 e | Less Negative |
This table is for illustrative purposes, showing expected trends from fluorine substitution, and does not represent specific calculated values for the named compounds.
These computational insights are invaluable for predicting the chemical behavior of this compound and for designing new synthetic routes and derivatives with desired properties.
In-Depth Computational Analysis of this compound Remains Elusive
While the broader field of asymmetric synthesis of tetrahydroquinolines is well-documented, specific computational explorations into the steric factors that would influence the enantioselectivity of this compound are not present in the accessible scientific literature. General principles of asymmetric catalysis, often employing chiral phosphoric acids, suggest that the spatial arrangement and size of substituents on both the substrate and the catalyst are crucial for determining the stereochemical outcome. nih.govnih.govglobethesis.comresearchgate.netacs.org However, without specific studies on this molecule, any discussion of the steric interplay between the fluorine at the 7-position, the methyl group at the 2-position, and a given chiral catalyst would be speculative.
Similarly, a detailed analysis of the molecular properties of this compound using advanced computational methods is not found in current research databases. Such advanced methods are critical for modern chemical research. wikipedia.org
Advanced Computational Methods: A Methodological Overview
In the absence of specific data for this compound, a general overview of the methodologies mentioned in the query is provided below.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity. For substituted quinolines, DFT has been used to study structural and vibrational parameters, demonstrating good agreement between calculated and experimental data for related molecules. researchgate.net However, specific DFT-derived data for this compound, which would provide insight into its unique electronic and structural characteristics, remains unpublished.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility and dynamics of a molecule over time. For complex heterocyclic systems, MD simulations can reveal preferred conformations, the energy barriers between them, and how the molecule's shape might change in different environments. This information is vital for understanding biological activity and reaction mechanisms. While MD simulations are a standard tool in computational chemistry, their application to determine the specific conformational landscape of this compound has not been reported.
Application of Implicit and Explicit Solvent Models
The choice of a solvent can significantly influence the behavior of a molecule, affecting its conformation, reactivity, and stability. Computational chemistry accounts for these effects using solvent models. Implicit solvent models treat the solvent as a continuous medium with average properties, which is a computationally efficient way to capture bulk solvent effects. ox.ac.uknyu.edu In contrast, explicit solvent models represent individual solvent molecules, providing a more detailed and accurate picture of solute-solvent interactions, albeit at a higher computational cost. The selection between these models depends on the specific research question and available computational resources. Studies on how different solvent environments would specifically affect the properties and conformational equilibrium of this compound are currently unavailable.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine substituent of this compound.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons, the protons of the heterocyclic ring, and the methyl group. The coupling patterns between adjacent protons would help to confirm the substitution pattern of the tetrahydroquinoline ring system.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the aromatic and saturated rings, as well as the methyl group. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.govbiophysics.orgnih.gov A single signal would be expected for the fluorine atom at the 7-position, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation. huji.ac.ildoi.org
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 150 | -110 to -125 |
| CH₂ (ring) | 1.8 - 3.0 | 20 - 30 | N/A |
| CH (ring) | 3.0 - 3.5 | 45 - 55 | N/A |
| CH₃ | 1.1 - 1.4 | 20 - 25 | N/A |
| NH | 3.5 - 4.5 | N/A | N/A |
Note: These are generalized predicted chemical shift ranges and actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (165.21 g/mol ). cymitquimica.com The fragmentation pattern would likely involve the loss of the methyl group and fragmentation of the tetrahydroquinoline ring, providing further evidence for the proposed structure.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [M]+ | 165 |
| [M-CH₃]+ | 150 |
| Further fragments | Varies |
Note: The relative abundance of fragments depends on the ionization technique used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-F bond.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-F Stretch | 1000 - 1300 |
Note: The exact position of these bands can be influenced by the molecular environment.
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would be used to determine its purity.
Interactive Data Table: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | Dependent on specific conditions |
Chiral HPLC for Enantiomeric Excess (ee) Determination
Since this compound possesses a chiral center at the 2-position, it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. doi.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. sigmaaldrich.com Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.
Interactive Data Table: General Chiral HPLC Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) or other suitable CSP |
| Mobile Phase | Hexane/Isopropanol with additives (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Elution Order | Dependent on the specific CSP and enantiomer configuration |
X-ray Crystallography Data for this compound Not Available in Public Databases
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly available single-crystal X-ray diffraction data for the specific chemical compound This compound .
Therefore, it is not possible to provide the detailed analytical and spectroscopic characterization for section 5.3 as requested. This includes the generation of data tables with crystallographic parameters (crystal system, space group, unit cell dimensions), the determination of the absolute configuration (R/S) at the C2 chiral center, and a detailed description of the solid-state structure, conformation, and intermolecular interactions.
While crystallographic data exists for structurally related compounds, such as derivatives with fluorine at the 6-position or with additional substituents, the strict requirement to focus solely on This compound prevents the inclusion of this information. The generation of scientifically accurate content for the specified methodologies requires the foundational data from a resolved crystal structure of the exact compound . Without this primary data, any discussion on its specific X-ray crystallographic characteristics would be speculative and fall outside the required scope of this article.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The pursuit of highly efficient and selective methods for the synthesis of 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a central theme in current research. While traditional methods exist, the focus is shifting towards the development of novel catalytic systems that offer improved performance in terms of yield, reaction conditions, and stereocontrol.
Transition metal catalysis remains a cornerstone of this research. Iridium and Ruthenium complexes have shown promise in the asymmetric hydrogenation of quinolines, offering a direct route to chiral tetrahydroquinolines. The development of novel ligands for these metals is an active area of investigation, aiming to enhance enantioselectivity and catalyst turnover numbers. Furthermore, earth-abundant metals like manganese are being explored as more sustainable alternatives. For instance, manganese pincer complexes have been utilized in the synthesis of tetrahydroquinolines via the borrowing hydrogen methodology, an atom-economical approach that generates water as the only byproduct.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids and bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric tandem reactions to produce polysubstituted tetrahydroquinolines with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to 20:1 dr). mdpi.com The development of new organocatalysts with enhanced activity and broader substrate scope is a key objective in this field.
Below is a table summarizing some of the catalytic systems being explored for tetrahydroquinoline synthesis:
| Catalyst Type | Metal/Core Structure | Key Advantages |
| Transition Metal | Iridium, Ruthenium | High efficiency, established methods |
| Transition Metal | Manganese | Earth-abundant, sustainable |
| Organocatalyst | Chiral Phosphoric Acid | Metal-free, high enantioselectivity |
| Organocatalyst | Thiourea | High enantioselectivity and diastereoselectivity |
Advancements in Green Chemistry Principles for this compound Synthesis
The integration of green chemistry principles is a critical aspect of modern synthetic chemistry, and the synthesis of this compound is no exception. Researchers are actively exploring more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A key principle being applied is atom economy , which seeks to maximize the incorporation of starting materials into the final product. The aforementioned borrowing hydrogen methodology is a prime example of an atom-economical reaction. mdpi.com Domino reactions, also known as tandem or cascade reactions, represent another strategy to improve atom economy and reduce the number of synthetic steps, thereby minimizing waste and resource consumption.
The use of greener solvents and reaction conditions is also a major focus. This includes the exploration of water as a reaction medium, the use of solvent-free reaction conditions, and the development of catalytic systems that operate at lower temperatures and pressures.
Biocatalysis presents a particularly promising avenue for the green synthesis of fluorinated compounds. The use of enzymes, such as monoamine oxidases (MAO-N), is being investigated for the synthesis of quinolines and their derivatives. sci-rad.com While the direct biocatalytic synthesis of this compound is still an emerging area, the potential for highly selective and environmentally friendly enzymatic processes is a significant driver for future research.
Exploration of Novel Regio- and Stereoselective Functionalizations of the Tetrahydroquinoline Core
Beyond the synthesis of the core structure, the development of novel methods for the regio- and stereoselective functionalization of the this compound scaffold is crucial for creating diverse molecular architectures with tailored properties.
C-H functionalization has emerged as a powerful strategy for the direct introduction of new functional groups onto the tetrahydroquinoline core, avoiding the need for pre-functionalized substrates. Transition-metal catalyzed C-H activation is a particularly active area of research, with methods being developed for the introduction of aryl, alkyl, and other groups at specific positions on the heterocyclic ring. This approach offers a more step- and atom-economical route to substituted tetrahydroquinolines.
The development of asymmetric functionalization reactions is another key research direction. This includes the use of chiral catalysts to control the stereochemistry of reactions at the C2 and C4 positions of the tetrahydroquinoline ring. For example, organocatalytic Michael additions and aza-Henry tandem reactions have been shown to produce polysubstituted tetrahydroquinolines with high levels of stereocontrol. mdpi.com These methods are essential for the synthesis of single-enantiomer derivatives, which is often critical for their biological activity.
Future research will likely focus on expanding the scope of these functionalization reactions to a wider range of substrates and functional groups, as well as developing new catalytic systems that offer even greater control over regioselectivity and stereoselectivity.
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis, including the design and optimization of synthetic routes for compounds like this compound.
Machine learning models can also be used to predict the outcomes of reactions, including yields and selectivity. This predictive capability can be used to optimize reaction conditions without the need for extensive experimental screening, saving time and resources. For example, ML models could be trained on datasets of fluorinated tetrahydroquinoline syntheses to predict the optimal catalyst, solvent, and temperature for a given transformation.
Furthermore, computational chemistry methods, such as molecular docking and molecular dynamics simulations, can be used to understand the interactions between catalysts and substrates at the molecular level. mdpi.commdpi.combohrium.com This information can be used to design new catalysts with improved activity and selectivity. In silico screening of virtual catalyst libraries can identify promising candidates for experimental validation, further streamlining the catalyst development process. The integration of these computational approaches with experimental work holds great promise for the future of synthesizing and functionalizing this compound.
Q & A
Q. Q1: What are the key physicochemical properties of 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, and how do structural modifications influence reactivity?
Answer: The core structure of tetrahydroquinoline derivatives includes a bicyclic framework with a nitrogen atom. For this compound:
- Molecular formula : C₁₀H₁₂FN (hypothesized based on 6-fluoro-2-methyl analog, ).
- Molecular weight : ~165.21 g/mol (calculated from formula).
- Key substituents : Fluorine at position 7 and methyl at position 2.
Q. Structural influence :
- Fluorine : Enhances electron-withdrawing effects, altering π-electron density and hydrogen-bonding capacity. This impacts intermolecular interactions in catalysis or binding (e.g., in drug design).
- Methyl group : Provides steric bulk, potentially hindering electrophilic substitution at adjacent positions.
Q. Q2: What synthetic strategies are optimal for regioselective introduction of fluorine at position 7 in 2-methyl-THQ derivatives?
Answer: Regioselective fluorination at position 7 requires careful design:
Directed ortho-Metalation (DoM) : Use a directing group (e.g., -OMe, -NHBoc) at position 8 to direct fluorine insertion at C7 via lithiation and subsequent electrophilic fluorination.
Electrophilic Fluorination : Employ Selectfluor® or NFSI in presence of Lewis acids (e.g., BF₃·OEt₂) to target electron-rich aromatic positions. Steric effects from the 2-methyl group may favor C7 over C6.
Late-Stage Functionalization : Modify pre-formed 2-methyl-THQ via radical fluorination (e.g., using AgF₂ or photoredox catalysis).
Q. Challenges :
- Competing fluorination at C6 or C8 due to electronic/steric factors.
- By-product formation in multi-step syntheses (e.g., di-fluorinated analogs).
Q. Example Protocol :
Q. Q3: How can contradictions in reported biological activity data for fluorinated THQ derivatives be resolved?
Answer: Discrepancies often arise from:
Structural Isomerism : Fluorine position (C6 vs. C7) drastically alters bioactivity. For example, 6-fluoro-THQ derivatives show higher antibacterial activity, while 7-fluoro analogs may target CNS receptors.
Purity Issues : Trace impurities (e.g., unreacted intermediates) in synthesis can skew assay results. Use HPLC-MS (>95% purity) for validation.
Assay Conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffer), or concentration ranges affect IC₅₀ values. Standardize protocols across studies.
Q. Case Study :
Q. Q4: What analytical techniques are critical for characterizing 7-fluoro-2-methyl-THQ and its intermediates?
Answer:
NMR Spectroscopy :
- ¹⁹F NMR : Confirms fluorine incorporation (δ ~ -110 to -160 ppm for aromatic F).
- NOESY : Determines spatial proximity of methyl (C2) and fluorine (C7).
X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., used for THQ analogs).
HRMS : Validates molecular formula (e.g., m/z 165.21 [M+H]⁺).
Q. Q5: How does the 2-methyl group influence the stability of 7-fluoro-THQ under acidic or oxidative conditions?
Answer:
- Acidic Conditions : The methyl group at C2 increases steric hindrance, slowing protonation at the NH group. This enhances stability in gastric fluid models (relevant for oral drug delivery).
- Oxidative Conditions : Fluorine at C7 deactivates the ring toward electrophilic oxidation, but the methyl group may promote radical-mediated degradation. Use antioxidants (e.g., BHT) in storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
